1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene
Description
1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene is a halogenated aromatic compound featuring a bromine substituent at the para position of the benzene ring and a 2-iodocyclopentyloxymethyl functional group. This structure combines the electronic effects of bromine (electron-withdrawing) and the steric bulk of the iodocyclopentyl moiety, making it a versatile intermediate in cross-coupling reactions, medicinal chemistry, and materials science. While direct synthesis data for this compound is absent in the provided evidence, its analogs (e.g., 1-bromo-4-cyclopentylbenzene, 1-bromo-4-(tert-butoxy)benzene) suggest synthetic strategies involving nucleophilic substitution or transition metal-catalyzed coupling .
Properties
Molecular Formula |
C12H14BrIO |
|---|---|
Molecular Weight |
381.05 g/mol |
IUPAC Name |
1-bromo-4-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14BrIO/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)14/h4-7,11-12H,1-3,8H2 |
InChI Key |
VFQRBMOSOVSXGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)I)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multi-step organic reactions. One common method is the bromination of 4-{[(2-iodocyclopentyl)oxy]methyl}benzene. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with a different aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The bromine and iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its 2-iodocyclopentyloxymethyl substituent. Below is a comparison with similar compounds:
Physical and Spectroscopic Properties
- Boiling Point : Analogous brominated compounds with bulky substituents (e.g., tert-butoxy ) exhibit higher boiling points (~357°C for 1-bromo-4-[chloro-(4-fluorophenyl)methyl]benzene ). The target compound’s iodine substituent may further elevate its boiling point.
- Density: Brominated aromatics with iodine (e.g., 4-bromo-2-iodo-1-methylbenzene ) have densities >1.4 g/cm³, whereas non-iodinated analogs (e.g., 1-bromo-4-cyclopentylbenzene) are lighter.
- NMR Data: 1-Bromo-4-(phenylethynyl)benzene: ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.40 (m, 4H, Ar-H), 7.35–7.30 (m, 5H, Ar-H) . 1-Bromo-4-((4-(2-bromoethyl)phenoxy)methyl)benzene: ¹H NMR (DMSO-d₆): δ 7.50 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.4 Hz, 2H), 4.95 (s, 2H, CH₂) .
The target compound’s ¹H NMR would show distinct signals for the cyclopentyl protons (δ 1.5–2.5 ppm) and the iodomethylene group (δ 4.5–5.0 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
